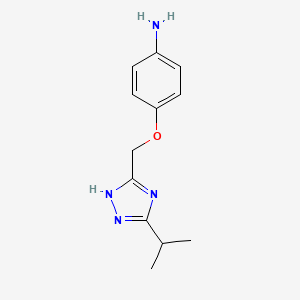

4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

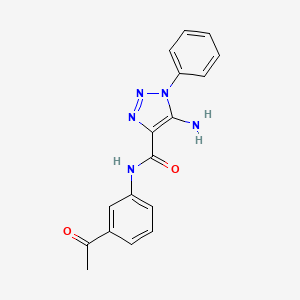

“4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline” is a derivative of 1,2,4-triazole . Triazole derivatives are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline”, involves various techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The structures of these derivatives are confirmed by these spectroscopic techniques .Molecular Structure Analysis

The molecular structure of “4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline” is characterized by the presence of a 1,2,4-triazole ring . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups .Aplicaciones Científicas De Investigación

Drug Discovery

1,2,4-triazoles, including the compound , have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,4-triazoles are used extensively in organic synthesis . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .

Polymer Chemistry

In the field of polymer chemistry, 1,2,4-triazoles play a significant role . They contribute to the development of new materials with improved properties.

Supramolecular Chemistry

1,2,4-triazoles are also used in supramolecular chemistry . They can form host-guest complexes and self-assembled monolayers.

Bioconjugation

1,2,4-triazoles are used in bioconjugation, a chemical strategy to form a stable covalent link between two molecules .

Chemical Biology

In chemical biology, 1,2,4-triazoles are used as a tool to explore biological systems . They can be used to mimic natural structures and processes.

Fluorescent Imaging

1,2,4-triazoles have applications in fluorescent imaging . They can be used to create probes for the detection and imaging of various biological targets.

Materials Science

Lastly, 1,2,4-triazoles have found applications in materials science . They can be used in the synthesis of new materials with unique properties.

Safety and Hazards

Direcciones Futuras

The future directions for “4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline” and similar compounds could involve further investigation into their potential as anticancer agents . The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Propiedades

IUPAC Name |

4-[(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methoxy]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-8(2)12-14-11(15-16-12)7-17-10-5-3-9(13)4-6-10/h3-6,8H,7,13H2,1-2H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEQMMWBHAUQLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=N1)COC2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2-methylpropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B2836486.png)

![N'-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2836490.png)

![5-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]furan-2-carboxamide](/img/structure/B2836492.png)

![4-Bromo-7-chloropyrazolo[1,5-a]pyridine](/img/structure/B2836501.png)

![3-(2-chlorobenzyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2836503.png)

![8,10-dihydroxy-7H-benzo[c]xanthen-7-one](/img/structure/B2836506.png)